Dodecanamide, N,N'-(2,6-pyridinediyl)bis-
Description
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- is an organic compound with the molecular formula C29H51N3O2 It is a derivative of pyridine and is characterized by the presence of two dodecanamide groups attached to a pyridine ring
Properties
CAS No. |
160413-36-5 |
|---|---|
Molecular Formula |
C29H51N3O2 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[6-(dodecanoylamino)pyridin-2-yl]dodecanamide |
InChI |
InChI=1S/C29H51N3O2/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30-26)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H2,30,31,32,33,34) |
InChI Key |
KPFLMFBPADXSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-(2,6-pyridinediyl)bis- typically involves the reaction of 2,6-diaminopyridine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dodecanamide, N,N’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetylpyridine: A related compound with acetyl groups instead of dodecanamide groups.
2,6-Diaminopyridine: The precursor used in the synthesis of Dodecanamide, N,N’-(2,6-pyridinediyl)bis-.
N,N’-Bis(2-pyridylmethyl)ethylenediamine: Another pyridine-based ligand with different substituents.
Uniqueness
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
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